Cas no 2228374-77-2 (O-2-(pentafluorophenyl)propylhydroxylamine)

O-2-(pentafluorophenyl)propylhydroxylamine is a fluorinated hydroxylamine derivative characterized by its pentafluorophenyl group, which enhances its reactivity and stability in synthetic applications. This compound is particularly valuable in organic synthesis, serving as a versatile intermediate for the preparation of fluorinated amines, nitroxides, and other functionalized molecules. Its electron-withdrawing pentafluorophenyl moiety improves selectivity in radical and nucleophilic reactions, making it useful in pharmaceutical and agrochemical research. The compound’s structural features also contribute to its utility in materials science, where fluorinated building blocks are often sought for their unique physicochemical properties. Proper handling under inert conditions is recommended due to its potential sensitivity.
O-2-(pentafluorophenyl)propylhydroxylamine structure
2228374-77-2 structure
Product name:O-2-(pentafluorophenyl)propylhydroxylamine
CAS No:2228374-77-2
MF:C9H8F5NO
Molecular Weight:241.157939910889
CID:6597727
PubChem ID:165712016

O-2-(pentafluorophenyl)propylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-2-(pentafluorophenyl)propylhydroxylamine
    • 2228374-77-2
    • O-[2-(pentafluorophenyl)propyl]hydroxylamine
    • EN300-1798925
    • インチ: 1S/C9H8F5NO/c1-3(2-16-15)4-5(10)7(12)9(14)8(13)6(4)11/h3H,2,15H2,1H3
    • InChIKey: OJQCOXNFWNJJLS-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(=C(C=1C(C)CON)F)F)F)F

計算された属性

  • 精确分子量: 241.05260469g/mol
  • 同位素质量: 241.05260469g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 216
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 35.2Ų

O-2-(pentafluorophenyl)propylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1798925-1.0g
O-[2-(pentafluorophenyl)propyl]hydroxylamine
2228374-77-2
1g
$1343.0 2023-06-02
Enamine
EN300-1798925-0.05g
O-[2-(pentafluorophenyl)propyl]hydroxylamine
2228374-77-2
0.05g
$1129.0 2023-09-19
Enamine
EN300-1798925-10g
O-[2-(pentafluorophenyl)propyl]hydroxylamine
2228374-77-2
10g
$5774.0 2023-09-19
Enamine
EN300-1798925-0.5g
O-[2-(pentafluorophenyl)propyl]hydroxylamine
2228374-77-2
0.5g
$1289.0 2023-09-19
Enamine
EN300-1798925-5.0g
O-[2-(pentafluorophenyl)propyl]hydroxylamine
2228374-77-2
5g
$3894.0 2023-06-02
Enamine
EN300-1798925-0.25g
O-[2-(pentafluorophenyl)propyl]hydroxylamine
2228374-77-2
0.25g
$1235.0 2023-09-19
Enamine
EN300-1798925-10.0g
O-[2-(pentafluorophenyl)propyl]hydroxylamine
2228374-77-2
10g
$5774.0 2023-06-02
Enamine
EN300-1798925-2.5g
O-[2-(pentafluorophenyl)propyl]hydroxylamine
2228374-77-2
2.5g
$2631.0 2023-09-19
Enamine
EN300-1798925-1g
O-[2-(pentafluorophenyl)propyl]hydroxylamine
2228374-77-2
1g
$1343.0 2023-09-19
Enamine
EN300-1798925-0.1g
O-[2-(pentafluorophenyl)propyl]hydroxylamine
2228374-77-2
0.1g
$1183.0 2023-09-19

O-2-(pentafluorophenyl)propylhydroxylamine 関連文献

O-2-(pentafluorophenyl)propylhydroxylamineに関する追加情報

O-2-(Pentafluorophenyl)Propylhydroxylamine (CAS No. 2228374-77-2): A Comprehensive Overview

O-2-(Pentafluorophenyl)propylhydroxylamine, identified by the CAS registry number 2228374-77-2, is a specialized chemical compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a hydroxylamine group attached to a propyl chain that is further substituted with a pentafluorophenyl moiety. The presence of the pentafluorophenyl group imparts distinctive electronic and steric properties to the molecule, making it highly versatile for use in advanced chemical reactions and materials synthesis.

Recent advancements in chemical synthesis have highlighted the potential of O-2-(Pentafluorophenyl)propylhydroxylamine as a key intermediate in the development of novel pharmaceutical agents and advanced materials. Researchers have demonstrated its ability to act as a selective catalyst in asymmetric synthesis, enabling the production of enantiomerically enriched compounds with high efficiency. Furthermore, its role in click chemistry has been explored, where it facilitates the formation of stable covalent bonds under mild reaction conditions.

The electronic properties of O-2-(Pentafluorophenyl)propylhydroxylamine are particularly intriguing due to the electron-withdrawing nature of the pentafluorophenyl group. This feature makes it an attractive candidate for use in electron-deficient aromatic systems, which are critical in the design of functional materials such as organic semiconductors and sensors. Recent studies have shown that incorporating this compound into polymer frameworks can significantly enhance their electrical conductivity and thermal stability, opening new avenues for its application in next-generation electronic devices.

In terms of synthesis, O-2-(Pentafluorophenyl)propylhydroxylamine can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. The choice of synthetic pathway depends on the desired scale of production and the specific requirements of downstream applications. For instance, a recent study reported a one-pot synthesis method that utilizes microwave-assisted heating to achieve high yields while minimizing reaction time and energy consumption.

The applications of O-2-(Pentafluorophenyl)propylhydroxylamine extend beyond traditional chemical synthesis into areas such as catalysis and material science. Its ability to act as a ligand in transition metal-catalyzed reactions has been widely explored, with particular emphasis on its role in cross-coupling reactions. These reactions are pivotal in the construction of complex organic molecules, including those with potential pharmacological activity.

From an environmental perspective, the handling and disposal of O-2-(Pentafluorophenyl)propylhydroxamine must adhere to established safety protocols to minimize its impact on ecosystems. Research into its biodegradation pathways has revealed that under certain conditions, it can undergo microbial transformation into less harmful byproducts. However, further studies are required to fully understand its environmental fate and develop strategies for sustainable use.

In conclusion, O-2-(Pentafluorophenyl)propylhydroxylamine (CAS No. 2228374-77-2) stands as a testament to the ingenuity of modern chemistry, offering a wide range of possibilities for innovation across multiple disciplines. Its unique properties and versatile applications make it an invaluable tool for researchers and industry professionals alike.

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